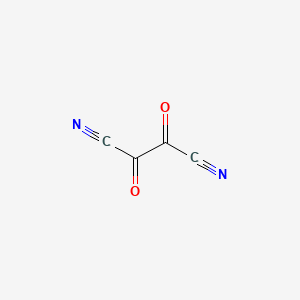
Oxalyl dicyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalyl dicyanide, also known as ethanedioyl dicyanide, is a chemical compound with the formula C₄N₂O₂. It is a member of the acyl cyanides family and is characterized by the presence of two cyanide groups attached to an oxalyl group. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxalyl dicyanide can be synthesized through the hydrolysis of diiminosuccinonitrile. This process involves the reaction of diiminosuccinonitrile with water, leading to the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard laboratory procedures that can be scaled up for industrial purposes. The hydrolysis reaction is carried out under controlled conditions to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions: Oxalyl dicyanide undergoes various chemical reactions, including condensation reactions. For instance, it can condense with diaminomaleonitrile to form pyrazinetetracarbonitrile and 5,6-dihydroxypyrazine-2,3-dicarbonitrile, both of which are derivatives of pyrazine .
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents such as diaminomaleonitrile and controlled conditions to facilitate the desired transformations. The reaction conditions often include moderate temperatures and the presence of catalysts to enhance the reaction rate.
Major Products Formed: The major products formed from the reactions of this compound include pyrazinetetracarbonitrile and 5,6-dihydroxypyrazine-2,3-dicarbonitrile. These products are significant in various chemical synthesis applications .
Scientific Research Applications
Oxalyl dicyanide has several applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a reagent in organic synthesis to produce complex molecules and as a building block for the synthesis of heterocyclic compounds. Additionally, its reactivity makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of oxalyl dicyanide involves its ability to act as an acylating agent. The compound’s reactivity is attributed to the presence of the cyanide groups, which facilitate nucleophilic attack and subsequent transformations. The molecular targets and pathways involved in its reactions include the formation of carbon-nitrogen bonds and the generation of heterocyclic structures .
Comparison with Similar Compounds
- Oxalyl chloride
- Oxalyl bromide
- Oxalyl diisothiocyanate
Comparison: Oxalyl dicyanide is unique among its similar compounds due to the presence of cyanide groups, which impart distinct reactivity and chemical properties. Unlike oxalyl chloride and oxalyl bromide, which are primarily used as chlorinating and brominating agents, this compound is utilized for its acylating capabilities and its role in the synthesis of nitrogen-containing heterocycles .
Properties
CAS No. |
36086-83-6 |
|---|---|
Molecular Formula |
C4N2O2 |
Molecular Weight |
108.05 g/mol |
IUPAC Name |
oxalyl dicyanide |
InChI |
InChI=1S/C4N2O2/c5-1-3(7)4(8)2-6 |
InChI Key |
VKZZALQGAUWTLQ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(=O)C(=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


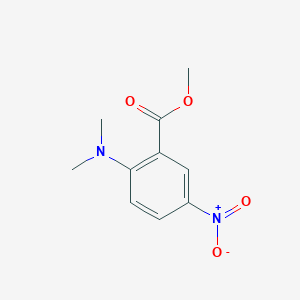
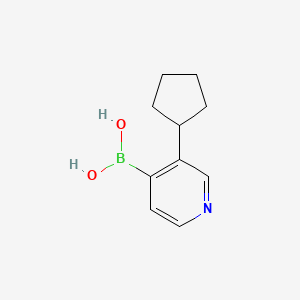

![1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-4,4'-diol](/img/structure/B14085071.png)
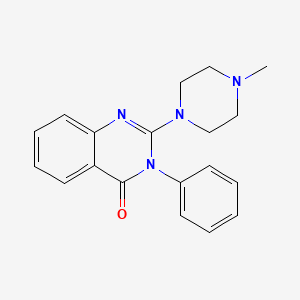
![(2S,7R)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B14085085.png)
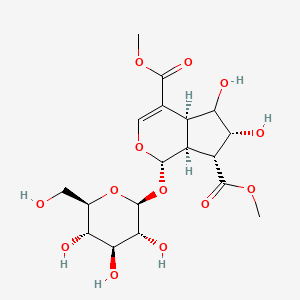
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085095.png)


![2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione](/img/structure/B14085117.png)
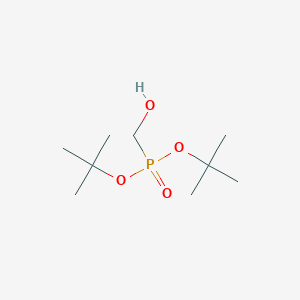
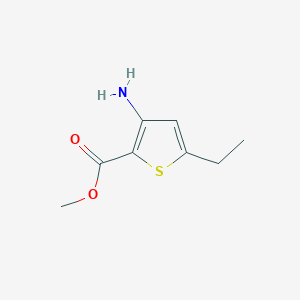
![2-Butyl-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085138.png)
